5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine
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Overview
Description
5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with a naphthyl group and a nitropentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrimidine core: This can be achieved through cyclocondensation reactions involving amidine or guanidine derivatives with 1,3-diketones or 1,3-diester systems.
Introduction of the naphthyl group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is reacted with an appropriate alkylating agent.
Attachment of the nitropentan-2-yl chain: This can be done through nitration reactions followed by reductive amination to introduce the nitro group and the pentan-2-yl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkylated pyrimidine derivatives.
Scientific Research Applications
5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an inhibitor of enzymes like CDK2, which are involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies related to neuroprotection and anti-inflammatory activities, particularly in the context of neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as CDK2 by binding to the active site and preventing substrate access.
Neuroprotection: It inhibits pathways involved in endoplasmic reticulum stress and apoptosis, thereby protecting neuronal cells.
Anti-inflammatory: It reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α in stimulated microglia cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
- 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile
- 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is unique due to its combination of a pyrimidine core with a naphthyl group and a nitropentan-2-yl chain, which imparts distinct electronic and steric properties. This makes it particularly effective in enzyme inhibition and neuroprotection compared to its analogs .
Biological Activity
Chemical Structure and Properties
5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine is characterized by the following structural formula:
- Molecular Formula : C17H20N6O2
- Molecular Weight : 344.39 g/mol
- CAS Number : 915312-48-0
Property | Value |
---|---|
Molecular Formula | C17H20N6O2 |
Molecular Weight | 344.39 g/mol |
CAS Number | 915312-48-0 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Analysis
A study conducted on various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) demonstrated that the compound inhibited cell growth in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.5 |
A549 | 15.3 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies have reported its effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair.
- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Properties
CAS No. |
915312-47-9 |
---|---|
Molecular Formula |
C19H22N6O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-(4-naphthalen-2-yl-1-nitropentan-2-yl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H22N6O2/c1-11(13-7-6-12-4-2-3-5-14(12)9-13)8-15(10-25(26)27)16-17(20)23-19(22)24-18(16)21/h2-7,9,11,15H,8,10H2,1H3,(H6,20,21,22,23,24) |
InChI Key |
NNFUHZRHMYSUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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